
(3R,5S)-3,5-diethylthian-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5S)-3,5-diethylthian-4-one is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which includes two chiral centers at the 3rd and 5th positions. The presence of these chiral centers makes it an interesting subject for stereoselective synthesis and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-3,5-diethylthian-4-one can be achieved through several methods. One common approach involves the stereoselective reduction of diketones using biocatalysts. For example, diketoreductases can be employed to achieve high enantioselectivity in the reduction process . The reaction conditions typically involve the use of NADH or NADPH as cofactors and are carried out in aqueous buffer solutions at pH values ranging from 6.0 to 9.0 .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purities.
Análisis De Reacciones Químicas
Types of Reactions
(3R,5S)-3,5-diethylthian-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reduction reactions often involve the use of hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
(3R,5S)-3,5-diethylthian-4-one has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of more complex molecules . In biology and medicine, it serves as a precursor for the development of pharmaceuticals and other bioactive compounds. Additionally, its unique stereochemistry makes it valuable for studying enzyme-catalyzed reactions and stereoselective synthesis .
Mecanismo De Acción
The mechanism of action of (3R,5S)-3,5-diethylthian-4-one involves its interaction with specific molecular targets and pathways. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. For instance, it may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (3R,5S)-6-chloro-3,5-dihydroxyhexanoate
- (3R,5S)-3,5-dimethylpiperidin-1-ylcarbonyl
Uniqueness
Compared to similar compounds, (3R,5S)-3,5-diethylthian-4-one stands out due to its specific stereochemistry and the presence of ethyl groups at the 3rd and 5th positions. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H16OS |
|---|---|
Peso molecular |
172.29 g/mol |
Nombre IUPAC |
(3R,5S)-3,5-diethylthian-4-one |
InChI |
InChI=1S/C9H16OS/c1-3-7-5-11-6-8(4-2)9(7)10/h7-8H,3-6H2,1-2H3/t7-,8+ |
Clave InChI |
QHTJWVTWGBVJQM-OCAPTIKFSA-N |
SMILES isomérico |
CC[C@H]1CSC[C@H](C1=O)CC |
SMILES canónico |
CCC1CSCC(C1=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Chloro-5-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14073624.png)
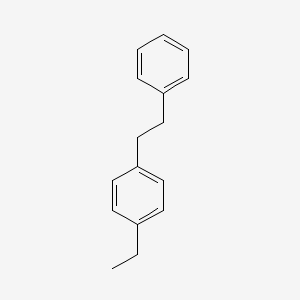
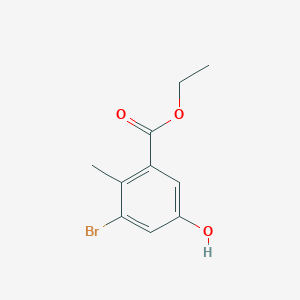

![Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]-](/img/structure/B14073646.png)

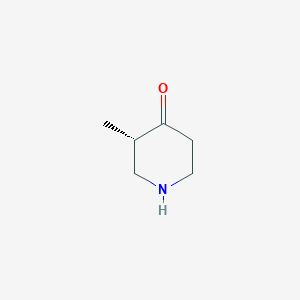
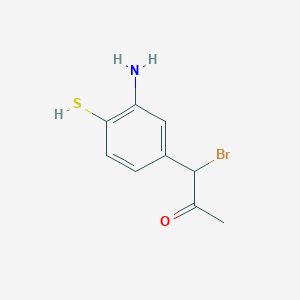

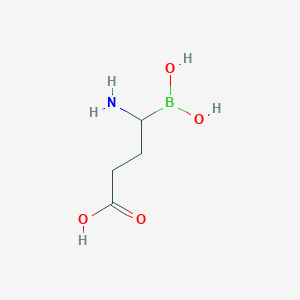
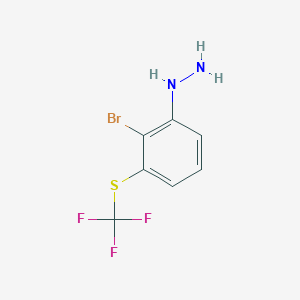
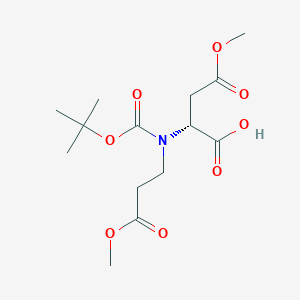
![3,5-Bis(acetyloxy)-2-{3-[4-(acetyloxy)phenyl]propanoyl}phenyl acetate](/img/structure/B14073691.png)
![Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]-](/img/structure/B14073699.png)
